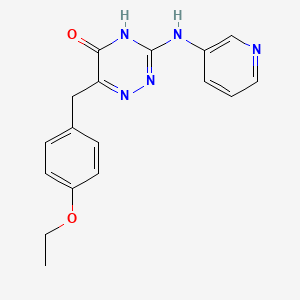

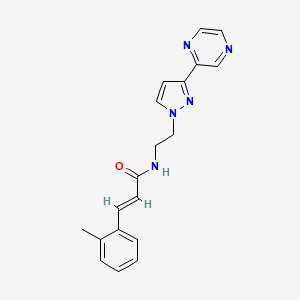

6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one is a heterocyclic molecule that appears to be a derivative of triazine. Triazines are a class of nitrogen-containing heterocycles that have been extensively studied due to their diverse biological activities and potential pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related literature that such molecules are of significant interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related triazine derivatives typically involves multicomponent reactions, such as the Ugi reaction described in the first paper. This reaction involves isocyanides and semicarbazones to form adducts, which are then further modified to yield the desired triazine compounds. In the context of 6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one, a similar synthetic route could be envisioned where an ethoxybenzyl group and a pyridin-3-ylamino moiety are introduced into the triazine core through such multicomponent reactions or subsequent functionalization steps .

Molecular Structure Analysis

The molecular structure of triazine derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated in the first paper for a different triazine compound. The X-ray diffraction structure can reveal the tautomeric forms of the molecule and the presence of hydrogen bonding, which can significantly influence the compound's biological activity. For the compound , such analysis would be crucial to determine its exact molecular conformation and potential tautomeric states .

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, including treatment with diazomethane to yield O-methyl derivatives or reactions with hydrazine hydrate to form cyclized products, as seen in the second paper. These reactions can be used to modify the chemical structure of the triazine core and introduce new functional groups that may enhance the compound's biological properties. The specific reactions that 6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one can undergo would depend on its substituents and the reaction conditions employed .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. NMR spectroscopy can be used to study the compound's chemical environment and confirm the structure of synthesized derivatives, as shown in the second paper. The properties of the specific compound would need to be determined experimentally, but we can anticipate that the ethoxybenzyl and pyridin-3-ylamino groups would impact its hydrophobicity, electronic distribution, and potential for intermolecular interactions .

Applications De Recherche Scientifique

Chemical Synthesis and Structural Studies

- The compound plays a role in the synthesis of complex molecules, including organometallic carceplex prisms. These prisms encapsulate aromatic molecules, suggesting its potential application in chemical encapsulation and targeted delivery systems (Mattsson et al., 2008).

- It contributes to the development of new pyridazinone derivatives, highlighting its significance in creating molecules with potential biological activities. The structural elucidation of these derivatives advances our understanding of their reactivity and interaction mechanisms (Kalai et al., 2021).

Drug Delivery Systems

- This compound is involved in the study of encapsulating lipophilic pyrenyl derivatives in water-soluble metalla-cages, indicating its application in the design of drug delivery systems. The ability to encapsulate biologically relevant structures while enhancing cytotoxicity against cancer cells positions it as a promising candidate for targeted therapy applications (Mattsson et al., 2010).

Biological Activities and Potential Therapeutics

- Research involving the synthesis and evaluation of novel fused 1,2,4-triazine derivatives demonstrates the compound's relevance in exploring potential inhibitors targeting specific biological activities. This suggests its utility in developing new therapeutic agents with specific target inhibitions (El Massry et al., 2012).

- The chemical is part of studies focusing on the synthesis of compounds with insecticidal and fungicidal activities, underscoring its potential in agricultural applications and pest control. Identifying compounds with high mortality rates against pests could lead to the development of new, more effective pesticides (Zhang et al., 2019).

Propriétés

IUPAC Name |

6-[(4-ethoxyphenyl)methyl]-3-(pyridin-3-ylamino)-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-2-24-14-7-5-12(6-8-14)10-15-16(23)20-17(22-21-15)19-13-4-3-9-18-11-13/h3-9,11H,2,10H2,1H3,(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKGBAKSBFHALX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2509338.png)

![N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509342.png)

![4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2509344.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide](/img/structure/B2509345.png)

![(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide](/img/structure/B2509347.png)

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2509348.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2509351.png)

![1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2509353.png)

![1-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B2509358.png)

![2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509360.png)